(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone: . Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidin-4-yl core. One common approach is to start with a suitable pyrimidine derivative and introduce the propoxy group at the 6-position through nucleophilic substitution reactions. Subsequent steps may involve the formation of the piperazine ring and the attachment of the trimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to achieve high yields and purity. This could include the use of catalysts, specific reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to remove oxygen atoms or to saturate double bonds.
Substitution: : The propoxy group or other substituents on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like amines or halides can be used for substitution reactions, often requiring a base or acid catalyst.
Major Products Formed
Oxidation: : Quinones, hydroquinones, or other oxidized derivatives.
Reduction: : Saturated derivatives or reduced phenyl groups.
Substitution: : Derivatives with different substituents on the pyrimidine or phenyl rings.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially as a therapeutic agent.
Industry: : It might find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets or pathways in the body. Understanding the exact mechanism would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone: : Similar structure but different substituents on the pyrimidine ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: : Used as acetylcholinesterase inhibitors, highlighting the potential for therapeutic applications.
These comparisons help highlight the uniqueness of the compound and its potential advantages or disadvantages compared to other similar molecules.
Properties
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-6-11-31-20-14-19(23-15(2)24-20)25-7-9-26(10-8-25)22(27)16-12-17(28-3)21(30-5)18(13-16)29-4/h12-14H,6-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLUZLPLFVYXLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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